molecular formula C12H16N4O2S B2826483 2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1209647-03-9

2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No. B2826483
CAS RN: 1209647-03-9
M. Wt: 280.35
InChI Key: HEWVDXOYDQTWFT-UHFFFAOYSA-N
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Description

“2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” is a compound that belongs to the class of organic compounds known as phenylpiperazines . It has a molecular weight of 262.36 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N4O2S2/c1-16(13,14)12-4-2-11(3-5-12)8-10-7(9)6-15-8/h6H,2-5,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.36 . Other physical and chemical properties such as melting point and IR ranges are not available in the search results for this specific compound.

Scientific Research Applications

Kinase Inhibition

This compound has been investigated as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and inhibiting specific kinases can modulate cellular responses. Researchers have explored whether 2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can selectively inhibit kinases involved in disease pathways, such as PI3K (phosphoinositide 3-kinase) . Its potential as a targeted therapy warrants further exploration.

Anxiolytic Properties

In a related study, derivatives of 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole were synthesized and assessed for anxiolytic activity. While this specific compound was not directly studied, it belongs to the same chemical family. Anxiolytics are drugs that alleviate anxiety and promote relaxation . Investigating its anxiolytic potential could be valuable.

Antibacterial Activity

Although direct evidence is scarce, compounds with similar structural motifs have exhibited antibacterial properties. Researchers could explore whether this compound has any antimicrobial effects. Its potential as a new antibacterial agent warrants investigation.

properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-19(17,18)16-8-6-15(7-9-16)12-13-10-4-2-3-5-11(10)14-12/h2-5H,6-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWVDXOYDQTWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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